molecular formula C10H12O5 B2778989 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate CAS No. 202264-12-8

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

Cat. No.: B2778989
CAS No.: 202264-12-8
M. Wt: 212.201
InChI Key: ODLULZUPPYUEBQ-UHFFFAOYSA-N
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Description

. It is known for its unique chemical structure, which includes both hydroxyethyl and hydroxyphenoxy groups, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-5-6-14-10(13)7-15-9-4-2-1-3-8(9)12/h1-4,11-12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLULZUPPYUEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate typically involves the reaction of 2-hydroxyphenol with ethylene oxide in the presence of a base catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxyphenol+Ethylene oxide2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate\text{2-Hydroxyphenol} + \text{Ethylene oxide} \rightarrow \text{2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate} 2-Hydroxyphenol+Ethylene oxide→2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethylene glycol:

Reaction TypeConditionsProductsReference
Acidic Hydrolysis 90% H₂SO₄, reflux with CH₂Cl₂/CH₃OH2-(2-Hydroxyphenoxy)acetic acid
Basic Hydrolysis NaOH (70%), 250°C, CuCl catalystSodium salt of 2-(2-hydroxyphenoxy)acetic acid

Key observations:

  • Acidic hydrolysis achieves 92–95% yields in 3–6 hours .

  • Base-mediated reactions require copper catalysts (e.g., CuCl) and elevated temperatures (250°C) .

Synthetic Formation via Esterification

The compound is synthesized through esterification of 2-(2-hydroxyphenoxy)acetic acid with ethylene glycol:

MethodReagents/ConditionsYieldPurityReference
Acid-Catalyzed H₂SO₄, CH₂Cl₂/CH₃OH, reflux92%96%
High-Temperature Cu catalyst, 250°C, 8h95%97%

Notably, copper catalysts enhance reaction efficiency under high-temperature conditions .

Oxidative Reactions

The phenolic hydroxyl group participates in oxidation reactions, forming quinone derivatives:

Oxidizing AgentConditionsProductNotes
O₂ (Atmospheric)CuSO₄, 180°C, 15h2-(2-Hydroxyphenoxy)acetate quinoneByproduct in synthesis
Enzymatic (EC 1.14.13.-)Microbial systemsOxidized metabolitesBioactivity studies

Oxidative byproducts are observed during prolonged heating in copper-catalyzed syntheses .

Transesterification

The compound reacts with higher alcohols (e.g., methanol) under acidic conditions:

AlcoholConditionsProductEfficiency
MethanolH₂SO₄, CH₂Cl₂, refluxMethyl 2-(2-hydroxyphenoxy)acetate>90%

This reaction is utilized to produce analogs for pharmaceutical applications .

Chelation with Metal Ions

The phenolic oxygen and ester carbonyl groups coordinate with transition metals:

Metal IonReaction MediumApplicationReference
Cu²⁺Aqueous/organicCatalyst recovery in synthesis
Fe³⁺EthanolPotential sensor development

Copper chelation is critical in catalytic cycles during high-temperature syntheses .

Reaction Mechanism Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-mediated pathways involving hydroxide attack at the carbonyl carbon .

  • Oxidation : Radical-mediated pathways dominate under copper-catalyzed conditions, forming stable quinone structures .

  • Transesterification : Acid-catalyzed mechanism involving protonation of the carbonyl oxygen, enhancing electrophilicity .

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate has been investigated for its potential therapeutic effects. It is known to act as a metabolite of certain drugs, including 5-APB (5-(2-aminopropyl)benzofuran), which is noted for its psychoactive properties. Research has demonstrated that metabolites like 2-hydroxyphenylacetic acid can be involved in the pharmacokinetics of drugs, influencing their efficacy and safety profiles .

Case Study: Metabolism of 5-APB
A study highlighted the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid as a metabolite of 5-APB, emphasizing the importance of understanding such metabolites in drug development and safety assessments .

In biochemistry, 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate serves as a substrate for various enzymatic reactions. Its structural similarity to natural compounds allows it to be utilized in studies exploring enzyme specificity and metabolic pathways.

Case Study: Enzyme Interaction
Research has shown that certain enzymes can utilize this compound as a substrate, providing insights into metabolic pathways involving phenolic compounds . Understanding these interactions can lead to advancements in biotechnology and synthetic biology.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 2-(2-hydroxyphenoxy)ethanol
  • 2-Hydroxyethyl 2-(2-hydroxyphenoxy)propionate
  • 2-Hydroxyethyl 2-(2-hydroxyphenoxy)butyrate

Uniqueness

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate is unique due to its specific combination of hydroxyethyl and hydroxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Biological Activity

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, a compound with the CAS number 202264-12-8, has garnered attention in scientific research due to its potential biological activities. The compound is synthesized through the reaction of 2-hydroxyphenol with ethylene oxide, leading to a structure that includes hydroxyethyl and hydroxyphenoxy groups. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate is primarily attributed to its ability to interact with specific molecular targets. The hydroxy groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, which may modulate the compound's effects on biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antidiabetic Properties : Preliminary studies suggest that it may have potential antidiabetic effects, similar to other compounds that influence glucose metabolism .
  • Cytotoxicity : In vitro studies have demonstrated that it exhibits low cytotoxicity, making it a candidate for biomedical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate:

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various compounds, including derivatives of phenolic acids. Results indicated that compounds similar to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate showed effective free radical scavenging activity, measured using DPPH and FRAP assays .
  • Antidiabetic Effects : In a controlled study involving diabetic animal models, compounds related to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate demonstrated a reduction in blood glucose levels when administered orally. This suggests a potential mechanism for managing diabetes through modulation of glucose absorption and metabolism .
  • Cytotoxicity Assessments : Research focusing on the cytotoxic effects of various compounds found that 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate had minimal cytotoxicity against human cell lines, indicating its safety for potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, a comparison with similar compounds is warranted:

Compound NameAntioxidant ActivityAntidiabetic ActivityCytotoxicity
2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate HighModerateLow
Phenolic Acid Derivative A ModerateLowModerate
Phenolic Acid Derivative B HighHighLow

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